molecular formula C9H16O2 B105097 Ethyl cyclohexanecarboxylate CAS No. 3289-28-9

Ethyl cyclohexanecarboxylate

Cat. No. B105097
CAS RN: 3289-28-9
M. Wt: 156.22 g/mol
InChI Key: JJOYCHKVKWDMEA-UHFFFAOYSA-N
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Patent
US04565767

Procedure details

In 1 liter of acetone was dissolved 110 g (0.64 mole) of the resulting 4-ethoxycarbonylcyclohexanol, and the resulting solution was cooled to 5° C. or lower on an ice bath. To this solution was added dropwise a solution containing 69 ml of sulfuric acid, 80 g (0.8 mole) of chromic anhydride and 220 ml of water while the reaction temperature was controlled so as to be 15° C. or lower. The addition was stopped at the time when three quarters of the aforesaid chromic acid solution had been added. Then, in order to remove the surplus oxidant, 5 ml of isopropyl alcohol was added, and the resulting mixture was subjected to reaction at room temperature for 30 minutes. The supernatant was separated by decantation, after which the remaining solid was washed with two 300-ml portions of acetone, and the washings were combined with the supernatant. Next, the resulting solution was neutralized by use of a saturated aqueous solution of sodium hydrogencarbonate. The acetone solution was concentrated by means of a rotary evaporator and then distilled under reduced pressure to obtain 89 g (0.52 mole, yield: 81%) of 4-ethoxycarbonylcyclohexane having a boiling point of 95° to 97° C./2 mmHg.
Quantity
69 mL
Type
reactant
Reaction Step One
[Compound]
Name
chromic anhydride
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH:9](O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].S(=O)(=O)(O)O.O.[Cr](O)(O)(=O)=O>CC(C)=O>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
69 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
chromic anhydride
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
220 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Step Three
Name
Quantity
110 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)O
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added dropwise a solution
CUSTOM
Type
CUSTOM
Details
to be 15° C.
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
Then, in order to remove the surplus oxidant, 5 ml of isopropyl alcohol
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to reaction at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The supernatant was separated by decantation
WASH
Type
WASH
Details
after which the remaining solid was washed with two 300-ml portions of acetone
CONCENTRATION
Type
CONCENTRATION
Details
The acetone solution was concentrated by means of a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.52 mol
AMOUNT: MASS 89 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.